molecular formula C11H11BrFNO B1381459 3-Bromo-N-(cyclopropylmethyl)-4-fluorobenzamide CAS No. 1871173-14-6

3-Bromo-N-(cyclopropylmethyl)-4-fluorobenzamide

Cat. No.: B1381459
CAS No.: 1871173-14-6
M. Wt: 272.11 g/mol
InChI Key: XADALHNENMANOG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Bromo-N-(cyclopropylmethyl)-4-fluorobenzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a bromine atom at the third position, a cyclopropylmethyl group attached to the nitrogen atom, and a fluorine atom at the fourth position on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-N-(cyclopropylmethyl)-4-fluorobenzamide typically involves a multi-step process. One common method starts with the bromination of 4-fluorobenzoic acid to introduce the bromine atom at the third position. This is followed by the conversion of the carboxylic acid group to an amide through a reaction with cyclopropylmethylamine. The reaction conditions often involve the use of a dehydrating agent such as thionyl chloride or carbodiimide to facilitate the formation of the amide bond.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-N-(cyclopropylmethyl)-4-fluorobenzamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Reduction Reactions: The compound can be reduced to remove the bromine atom or to modify the amide group.

    Oxidation Reactions: Oxidative conditions can lead to the formation of different functional groups on the benzene ring.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield a new amide derivative, while reduction can lead to the formation of a cyclopropylmethyl-substituted benzene.

Scientific Research Applications

3-Bromo-N-(cyclopropylmethyl)-4-fluorobenzamide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its interactions with specific biological targets.

    Material Science: The compound’s unique structural features make it a candidate for the synthesis of novel materials with specific electronic or optical properties.

    Biological Studies: Researchers study its effects on various biological systems to understand its mechanism of action and potential therapeutic uses.

Mechanism of Action

The mechanism of action of 3-Bromo-N-(cyclopropylmethyl)-4-fluorobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the bromine and fluorine atoms can enhance its binding affinity and specificity. The compound may act by inhibiting or modulating the activity of its target, leading to various biological effects. Detailed studies on its molecular pathways are essential to fully understand its mechanism.

Comparison with Similar Compounds

Similar Compounds

    3-Bromo-N-(3-fluorophenyl)benzenesulfonamide: Similar in structure but with a sulfonamide group instead of an amide.

    4-Fluoro-N-(cyclopropylmethyl)benzamide: Lacks the bromine atom but has a similar core structure.

    3-Bromo-4-fluorobenzamide: Similar but without the cyclopropylmethyl group.

Uniqueness

3-Bromo-N-(cyclopropylmethyl)-4-fluorobenzamide is unique due to the combination of its substituents, which confer specific chemical and biological properties. The presence of both bromine and fluorine atoms, along with the cyclopropylmethyl group, makes it a versatile compound for various applications.

Properties

IUPAC Name

3-bromo-N-(cyclopropylmethyl)-4-fluorobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11BrFNO/c12-9-5-8(3-4-10(9)13)11(15)14-6-7-1-2-7/h3-5,7H,1-2,6H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XADALHNENMANOG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CNC(=O)C2=CC(=C(C=C2)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11BrFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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